三氟乙酰环己酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexyltrifluoroacetone is a chemical compound that can be derived from cyclohexane through various chemical reactions. It is related to the family of trifluoroacetates and is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane ring. This compound is of interest due to its potential applications in organic synthesis and material science .

Synthesis Analysis

The synthesis of cyclohexyltrifluoroacetone can be achieved through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate. The reaction involves both radical and non-radical mechanisms, depending on the presence of oxygen. In the absence of oxygen, a radical chain reaction predominates, while in its presence, a nonfree radical, oxenoid insertion mechanism is more dominant .

Molecular Structure Analysis

The molecular structure of cyclohexyltrifluoroacetone is not directly discussed in the provided papers. However, related compounds such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibit interesting structural properties due to the presence of fluorine atoms. These compounds can adopt a chair conformation with a high molecular dipole moment, which is unusual for aliphatic compounds .

Chemical Reactions Analysis

Cyclohexyltrifluoroacetone can undergo various chemical reactions due to its functional groups. For instance, the trifluoroacetate group can react with amines to form different azaheterocycles, as seen in the reactions of trifluorotriacetic acid lactone with primary amines . Additionally, cyclohexyltrifluoroacetate can be involved in cycloaddition reactions, as demonstrated by the reactions of cyclopentadienylcarbonylalkynyliron compounds with hexafluoroacetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyltrifluoroacetone are not explicitly detailed in the provided papers. However, the presence of trifluoroacetyl groups generally imparts unique properties to compounds, such as increased electronegativity and the potential for strong hydrogen bonding, as seen in the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone . The reactivity of such compounds with fluoride nucleophiles is also noteworthy, as demonstrated by the synthesis of gem-difluorides from cyclohexanone .

科学研究应用

合成和化学转化

宝石二氟化物合成:使用三氟乙酰环己酮合成的环己酮衍生物在宝石二氟化物的实际合成中起着至关重要的作用。Tojo 等人 (2010) 的一项重要研究证明了从环己酮合成宝石双三氟乙酸酯,该酯在温和条件下用氟化氢处理后有效地生成宝石二氟化物。该过程突出了三氟乙酸的回收和再利用,展示了从酮合成宝石二氟化物的有效途径 (Tojo, Fukuoka, & Tsukube, 2010)。

烷烃的羧化:Reis 等人 (2005) 探索了在三氟乙酸 (TFA) 作为介质的条件下,钒催化的线性环状 C5 和 C6 烷烃(包括环己烷)羧化为羧酸。该研究提出了在温和条件下的单罐工艺,实现了高收率和周转数,突出了三氟乙酰环己酮衍生物在有机合成中的多功能性 (Reis, Silva, Palavra, Silva, & Pombeiro, 2005)。

氧化反应:Camaioni 等人 (2001) 研究了 H2O2-三氟乙酸体系对环己烷的氧化,其中三氟乙酰环己酮作为主要产物形成。该研究阐明了两种机制——自由基和非自由基——表明在氧气存在下存在复杂的相互作用,这会影响氧化过程的选择性和效率 (Camaioni, Bays, Shaw, Linehan, & Birnbaum, 2001)。

催化

环己烷的选择性氧化:介孔 (Cr)MCM-41 催化剂在环己烷的液相氧化中表现出高效率和选择性,使用乙酸作为溶剂和过氧化氢作为氧化剂。Sakthivel 和 Selvam (2002) 强调了这些催化剂在中等条件下实现高底物转化率和产物选择性中的作用,标志着非均相催化领域的一项重大进展 (Sakthivel & Selvam, 2002)。

脂肪族酮的加氢脱氧:Kong 等人 (2013) 对碱处理的 Ni/HZSM-5 催化剂上环己酮的加氢脱氧的研究展示了三氟乙酰环己酮衍生物在精炼和石化过程中的潜力。他们的研究结果表明,碱处理增强了催化剂性能,为酮加氢脱氧为烷烃提供了一种有希望的方法 (Kong, Lai, Tian, Li, Yan, & Chen, 2013)。

安全和危害

When handling Cyclohexyltrifluoroacetone, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

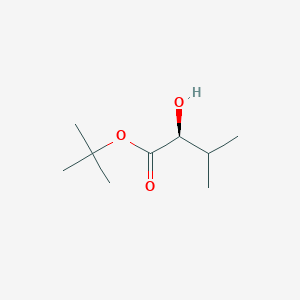

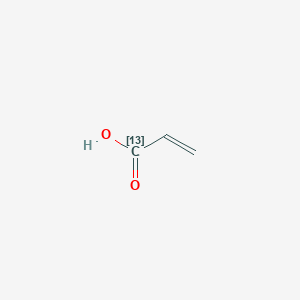

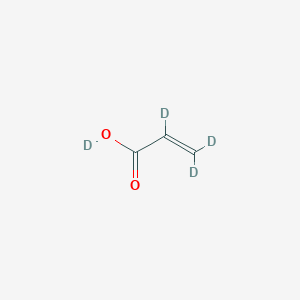

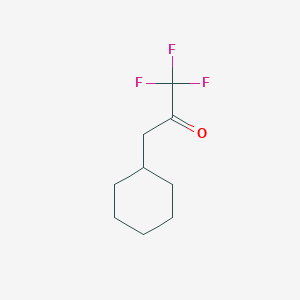

3-cyclohexyl-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKBKZRTMEANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473500 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyltrifluoroacetone | |

CAS RN |

457-49-8 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。